molecular formula C6H8Cl2N2 B2857026 2-Chloro-5-methylpyridin-4-amine;hydrochloride CAS No. 2241141-51-3

2-Chloro-5-methylpyridin-4-amine;hydrochloride

Cat. No.: B2857026
CAS No.: 2241141-51-3
M. Wt: 179.04
InChI Key: GKLYHNSUBRGZLD-UHFFFAOYSA-N
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Description

2-Chloro-5-methylpyridin-4-amine;hydrochloride is a chemical compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylpyridin-4-amine typically involves the chlorination of 5-methylpyridin-4-amine. One common method includes the reaction of 5-methylpyridin-4-amine with thionyl chloride (SOCl2) to introduce the chlorine atom. The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-methylpyridin-4-amine can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-5-methylpyridin-4-amine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.

    Medicine: It is an intermediate in the synthesis of pharmaceuticals, including drugs for treating cardiovascular diseases and neurological disorders.

    Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylpyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-aminopyridine
  • 2-Chloro-5-methylpyrimidine
  • 4-Amino-2-chloropyridine

Uniqueness

2-Chloro-5-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of various specialized compounds .

Properties

IUPAC Name

2-chloro-5-methylpyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2.ClH/c1-4-3-9-6(7)2-5(4)8;/h2-3H,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLYHNSUBRGZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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